molecular formula C16H13NO3 B015735 Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate CAS No. 101192-30-7

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate

Cat. No. B015735
M. Wt: 267.28 g/mol
InChI Key: YISZIUALHMRHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Stereoselective Synthesis : A key intermediate for the synthesis of tacamine-type indole alkaloids, including structures similar to Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, was prepared using a six-step process starting from methyl 5-(1'-hydroxyethyl)nicotinate. The final step involved catalytic hydrogenation (Lounasmaa et al., 1996).
  • One-Pot Synthesis : A one-pot synthesis method was developed for ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate, involving the condensation of ethyl 2-pyridylacetate and 2,4,5-trifluorobenzoyl chloride (Ziegler et al., 1990).

Molecular Structure Analysis

  • Crystal and Molecular Structure : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound with structural similarities, was characterized by NMR, mass spectral analysis, and X-ray diffraction studies, revealing a triclinic crystal system and intramolecular hydrogen bonds (Achutha et al., 2017).

Chemical Reactions and Properties

  • Reactivity and Derivatives Formation : Syntheses of various derivatives of Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate have been explored, demonstrating its reactivity and potential for forming structurally diverse compounds. The reactions included cyclization and nucleophilic aromatic substitution (Farquhar et al., 1984).

Physical Properties Analysis

  • Crystallization and Structural Stability : The compound exhibits structural stability due to intramolecular hydrogen bonds and π-π interactions, as observed in structurally related compounds (Achutha et al., 2017).

Chemical Properties Analysis

  • Functional Group Reactivity : The synthesis processes of similar compounds demonstrate the reactivity of functional groups in Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, particularly in the context of its ester and carboxylate groups, which are crucial in forming various derivatives (Lounasmaa et al., 1996; Ziegler et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate has been explored in the synthesis of various heterocyclic compounds. In a study by Farquhar et al. (1984), this compound was obtained by thermal cyclisation and used to synthesize pyrrolo[2,1,5-de]quinolizinylium salts, demonstrating its utility in creating diverse heterocyclic structures (Farquhar, Gough, Leaver, Miller, Dick, & Jessep, 1984).

Biological Activity

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate derivatives have shown potential biological activity. Ziegler et al. (1990) developed a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate and reported its in vitro biological activity (Ziegler, Moran, Fenton, & Lin, 1990).

Anticancer Properties

Ahmed et al. (2020) studied ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, derived from ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, for their anti-proliferative activity against cancer cell lines, highlighting its potential in anticancer research (Ahmed, Mohamed, Omran, & Salah, 2020).

Synthesis of Quinolizine Derivatives

Chen and Deady (1998) conducted a study on the synthesis of fused quinolizines from ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, further showcasing the compound's role in synthesizing complex organic structures (Chen & Deady, 1998).

Safety And Hazards

The specific safety and hazard information for Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate is not readily available from the search results.


Future Directions

Quinoline derivatives, such as Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, have attracted the attention of researchers due to their broad range of activities and wide applications3. They are important compounds in petroleum, coal processing, wood preservation, and shale oil3. Therefore, it can be expected that research into these compounds, including Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate, will continue to be a significant area of interest in the future.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

ethyl 1-oxobenzo[c]quinolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZIUALHMRHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392175
Record name Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate

CAS RN

101192-30-7
Record name Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.